2-Amino-4-methylnicotinonitrile
CAS No.: 71493-76-0
Cat. No.: VC2036216
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71493-76-0 |
---|---|
Molecular Formula | C7H7N3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 2-amino-4-methylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C7H7N3/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,1H3,(H2,9,10) |
Standard InChI Key | CHFXOUQUTBGLJY-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC=C1)N)C#N |
Canonical SMILES | CC1=C(C(=NC=C1)N)C#N |
Introduction
Chemical Identity and Basic Properties
2-Amino-4-methylnicotinonitrile is a substituted nicotinonitrile with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol . It features a pyridine ring with three key functional groups: an amino group at position 2, a nitrile (cyano) group at position 3, and a methyl group at position 4 .
Identification Data
The compound is registered with several identifiers that facilitate its tracking in chemical databases and regulatory systems, as summarized in Table 1.
Table 1: Identification Parameters of 2-Amino-4-methylnicotinonitrile
Parameter | Information |
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CAS Number | 71493-76-0 |
IUPAC Name | 2-amino-4-methylpyridine-3-carbonitrile |
Synonyms | 2-Amino-3-cyano-4-methylpyridine |
Molecular Formula | C₇H₇N₃ |
Molecular Weight | 133.15 g/mol |
InChIKey | CHFXOUQUTBGLJY-UHFFFAOYSA-N |
SMILES Notation | CC1=C(C(=NC=C1)N)C#N |
European Community (EC) Number | 832-627-8 |
Structural Characteristics
The compound's structure consists of a pyridine core with three functional substituents. The amino group at position 2 contributes to the compound's basicity and hydrogen bonding capabilities. The nitrile group at position 3 is a versatile functional group that can undergo various transformations, while the methyl group at position 4 can influence the electronic properties of the aromatic system .
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-4-methylnicotinonitrile determine its behavior in different environments and its potential applications in chemical processes.
Chemical Properties
The chemical reactivity of 2-Amino-4-methylnicotinonitrile is primarily dictated by its functional groups:
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The amino group (-NH₂) at position 2 makes the compound weakly basic and provides a site for nucleophilic reactions, diazonium salt formation, and acylation .
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The nitrile group (-C≡N) can undergo hydrolysis to form amides or carboxylic acids, reduction to form amines, and can participate in cycloaddition reactions .
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The pyridine nitrogen contributes to the compound's basicity and can coordinate with metals or accept protons .
These functional groups make 2-Amino-4-methylnicotinonitrile a versatile building block for the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 2-Amino-4-methylnicotinonitrile involves several organic chemistry techniques, with different approaches reported in the literature.
Semi-Continuous Synthesis of Related Compounds
Research has demonstrated the semi-continuous synthesis of 2-bromo-4-methylnicotinonitrile starting from acetone and malononitrile. This process utilizes solid Al₂O₃ and 3 Å molecular sieves columns and decreases the reaction time of enamine formation to minutes using dichloromethane under specific conditions .
The process involves:
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A Knoevenagel reaction condensing malononitrile and acetone catalyzed by aluminum oxide to produce isopropylidenemalononitrile
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Treatment with DMF-DMA in the presence of acetic anhydride to form an enamine intermediate
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Treatment with HBr in acetic acid to produce 2-bromo-4-methylnicotinonitrile
Alternative Preparation Method
Another relevant synthetic pathway is described for 2-chloro-4-methyl nicotinonitrile, which could serve as a precursor for the amino derivative through amination. This two-step process involves:
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Using (E)-4-(dimethylamine)-3-alkene-2-butanone and malononitrile as raw materials with catalysts (piperidines, Beta-alanine and their acetates) in solvents like methanol, toluene, or methyl tertiary butyl ether
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Reacting the intermediate 2-cyano-5-(dimethylamine)-3-methyl-2,4-pentadienamide with phosphorus oxychloride and phosphorus pentachloride
This method has reported yields of up to 63% with 96% purity for the chloro derivative . Subsequent amination of the chlorinated product could potentially yield 2-Amino-4-methylnicotinonitrile.
Hazard Statement | Description | Classification Ratio | Warning Category |
---|---|---|---|
H302 | Harmful if swallowed | 100% | Acute toxicity, oral |
H312 | Harmful in contact with skin | 50% | Acute toxicity, dermal |
H315 | Causes skin irritation | 100% | Skin corrosion/irritation |
H319 | Causes serious eye irritation | 100% | Serious eye damage/eye irritation |
H332 | Harmful if inhaled | 50% | Acute toxicity, inhalation |
H335 | May cause respiratory irritation | 100% | Specific target organ toxicity, single exposure |
This classification is based on aggregated information from companies reporting to the European Chemicals Agency (ECHA) C&L Inventory .
Supplier | Catalog/Product Number | Available Quantities | Notes |
---|---|---|---|
Sigma-Aldrich/Ambeed | AMBH303C63F4 | 250 mg | Research grade |
Apollo Scientific | OR17000 | 1g, 5g | Available for research |
Synthonix | A14732 | 250mg, 1g, 5g, 10g | 95+% purity |
BLD Pharm | Not specified | Various sizes | Research use only |
ChemShuttle | Not specified | 5g, 10g | Typically in stock |
Vulcanchem | VC2036216 | Not specified | Research use only |
Related Compounds and Derivatives
Several structurally related compounds appear in the scientific literature, providing context for understanding the chemistry and potential applications of 2-Amino-4-methylnicotinonitrile.
Structural Isomers and Analogs
Table 4: Selected Related Compounds and Derivatives
Compound Name | CAS Number | Key Structural Difference |
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4-Amino-2-methylnicotinonitrile | Not specified in results | Position of amino and methyl groups switched |
2-Amino-5-chloro-4-methylnicotinonitrile | 1305712-87-1 | Additional chloro substituent at position 5 |
2-Chloro-4-methylnicotinonitrile | Not specified in results | Chloro instead of amino at position 2 |
2-Bromo-4-methylnicotinonitrile | Not specified in results | Bromo instead of amino at position 2 |
6-Amino-2-chloro-4-methylnicotinonitrile | 51561-20-7 | Amino at position 6, chloro at position 2 |
Synthetic Relationships
The related compounds listed above may serve as synthetic precursors or be derived from 2-Amino-4-methylnicotinonitrile. For example:
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2-Chloro-4-methylnicotinonitrile or 2-Bromo-4-methylnicotinonitrile could potentially be converted to 2-Amino-4-methylnicotinonitrile through nucleophilic aromatic substitution with ammonia or ammonium salts .
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2-Amino-5-chloro-4-methylnicotinonitrile represents a chlorinated derivative that may exhibit different biological activity profiles due to the additional halogen .
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